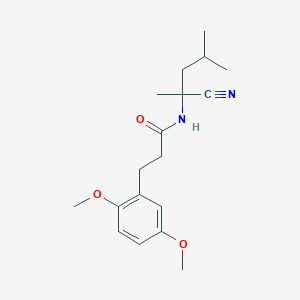

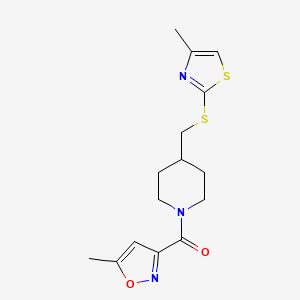

![molecular formula C18H13N3O3S B2410752 N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 851977-99-6](/img/structure/B2410752.png)

N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide” is a compound that belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are compounds containing a benzene fused to a thiazole ring. Thiazole is a 5-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The general approach involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques provide information about the functional groups present in the molecule and their connectivity .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These studies provide insights into the reactivity of these compounds and their potential use in various chemical transformations .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . This includes the determination of their melting points, as well as their spectral properties (IR, NMR, and mass spectrometry) .

Applications De Recherche Scientifique

Antimicrobial Activity

N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide derivatives have demonstrated significant antimicrobial properties. For instance, a study by Mostafa, El-Salam, and Alothman (2013) synthesized derivatives that were effective against B. subtilis, S. aureus, E. coli, and C. albicans, comparing favorably with reference drugs like tetracycline and nystatin (Mostafa, El-Salam, & Alothman, 2013). Similarly, Raval, Naik, and Desai (2012) reported the synthesis of compounds with significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).

Chemosensor Applications

Kangnan Wang et al. (2015) explored the use of coumarin benzothiazole derivatives, including N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide, as chemosensors for cyanide anions. These compounds demonstrated the ability to recognize cyanide anions with observable changes, making them valuable in chemical sensing applications (Wang et al., 2015).

Synthesis and Characterization

Yılmaz and Menteşe (2017) focused on the synthesis and characterization of hybrid molecules containing N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Yılmaz & Menteşe, 2017).

Cytotoxic Activity

Gomha and Khalil (2012) reported the successful use of ultrasound irradiation in synthesizing thiazole derivatives bearing a coumarin nucleus, including N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide. Their study also explored the cytotoxic activities of these compounds, providing insights into their potential medicinal applications (Gomha & Khalil, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The future directions for the research on similar compounds could involve further optimization of their synthesis, detailed investigation of their mechanism of action, and comprehensive evaluation of their biological activity . This could potentially lead to the development of new therapeutic agents .

Propriétés

IUPAC Name |

N'-(4-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c1-10-5-4-8-14-15(10)19-18(25-14)21-20-16(22)12-9-11-6-2-3-7-13(11)24-17(12)23/h2-9H,1H3,(H,19,21)(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAJZRGZNQGUHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC4=CC=CC=C4OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

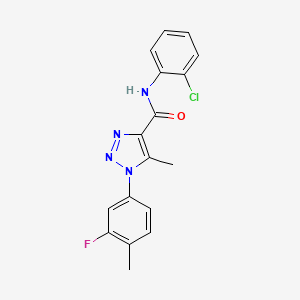

![1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2410671.png)

![4-methoxy-3,5-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2410673.png)

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)

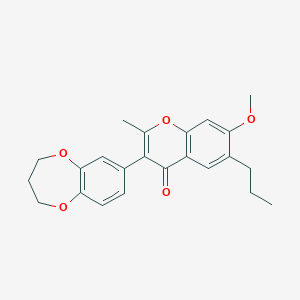

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2410677.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)

![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)

![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)